3,4,4'-Trichlorobiphenyl
Overview
Description
3,4,4’-Trichlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
3,4,4’-Trichlorobiphenyl can be synthesized through various methods. One such method involves the copper bronze mediated symmetrical Ullmann coupling reaction .Molecular Structure Analysis
The molecular formula of 3,4,4’-Trichlorobiphenyl is C12H7Cl3 . Its IUPAC name is 1,2-dichloro-4-(4-chlorophenyl)benzene . The molecular weight is 257.5 g/mol .Chemical Reactions Analysis
The degradation of 3,4,4’-Trichlorobiphenyl is initiated by cytochrome P450 (CYP) enzymes and includes oxidation to OH-metabolites .Physical And Chemical Properties Analysis
3,4,4’-Trichlorobiphenyl has a molecular weight of 257.5 g/mol . It has a computed XLogP3 value of 5.9 , indicating its lipophilicity.Scientific Research Applications
Photocatalytic Degradation
Research by Deng et al. (2015) explored the photocatalytic degradation of 3,4,4'-trichlorobiphenyl (PCB28) using Ag nanoparticle-decorated ZnO microspheres. They found that PCB28 could be degraded into long-chain alkanes, revealing a novel pathway for its breakdown (Deng et al., 2015).
Multiphoton Ionization for Detection
Uchimura et al. (2004) discussed the use of gas chromatography combined with multiphoton ionization mass spectrometry for measuring polychlorinated biphenyls like 3,4,4'-trichlorobiphenyl. Their method proved useful in selectively and sensitively analyzing toxic PCBs (Uchimura et al., 2004).
Goethite-Catalyzed Fenton-Like System for Degradation
Lin et al. (2014) studied the degradation of PCB28 in a goethite-catalyzed Fenton-like system. They achieved up to 99% degradation under certain conditions, providing insights into the efficiency and mechanisms involved in PCB28 breakdown (Lin et al., 2014).
Electrochemical Reduction
Boyarskii et al. (2018) investigated the electrochemical reduction of trichlorobiphenyls, examining the mechanism and regioselectivity of the reduction process. This study aids in understanding the electrochemical behaviors of such compounds (Boyarskii et al., 2018).
Ozone Oxidation in Wastewater Treatment
Abbasi et al. (2020) applied ozone oxidation to wastewater containing trichlorobiphenyl, demonstrating its effectiveness in degrading TCB and reducing its toxic impact in wastewater environments (Abbasi et al., 2020).
Granular Activated Carbon Adsorption and Microwave Regeneration
Liu et al. (2007) explored the treatment of PCB29 in soil-washing solutions using granular activated carbon adsorption and microwave regeneration. Their findings contribute to understanding the efficacy of this approach in pollutant removal (Liu et al., 2007).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2-dichloro-4-(4-chlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZANRISAORXTHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865914 | |
Record name | 3,4,4'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,4'-Trichlorobiphenyl | |
CAS RN |
38444-90-5 | |
Record name | PCB 37 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38444-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4,4'-Trichlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4,4'-Trichlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865914 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4,4'-TRICHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XU26WI08F0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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